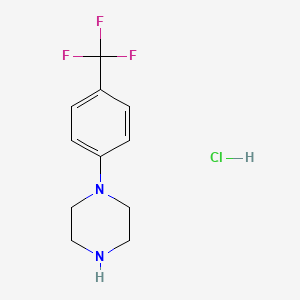

1-(4-Trifluoromethylphenyl)piperazine hydrochloride

Description

1-(4-Trifluoromethylphenyl)piperazine hydrochloride is a piperazine derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. Piperazine-based compounds are widely studied for their pharmacological properties, particularly their interactions with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors.

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJZLKSJWTVYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294210-80-3 | |

| Record name | Piperazine, 1-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294210-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Trifluoromethylphenyl)piperazine hydrochloride typically involves the reaction of 4-trifluoromethylphenylhydrazine with piperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Trifluoromethylphenyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

1-(4-Trifluoromethylphenyl)piperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on neurological pathways.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Structural and Substituent Effects

The pharmacological activity of piperazine derivatives is highly dependent on the substituent’s electronic properties, steric bulk, and position on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison

Key Observations:

Substituent Position :

- Para-substituted analogs (e.g., 1-(4-Trifluoromethylphenyl)piperazine) likely exhibit stronger receptor binding due to optimal spatial arrangement compared to meta-substituted derivatives like TFMPP. Meta-substituted TFMPP shows 5-HT1B/1C agonism but requires higher doses for locomotor suppression .

- Meta-substituted m-CPP (3-chloro) demonstrates 5-HT2C selectivity, highlighting how positional changes alter receptor subtype specificity .

Substituent Type :

- Trifluoromethyl (-CF₃) vs. Chloro (-Cl) : The -CF₃ group’s higher electronegativity and bulk enhance lipophilicity and receptor affinity compared to -Cl. For example, TFMPP (CF₃) suppresses locomotor activity at lower doses than m-CPP (Cl) .

- Fluoro (-F) : Smaller and less lipophilic than -CF₃, para-fluoro analogs (e.g., 1-(4-fluorophenyl)piperazine) show calcium antagonism rather than serotoninergic activity, indicating substituent-driven functional divergence .

Complex Substituents :

- Compounds like GBR12909 (bis-fluorophenyl methoxyethyl) target dopamine transporters and sigma receptors, illustrating how extended substituents diversify pharmacological profiles .

Pharmacological and Behavioral Effects

Serotonin Receptor Agonism :

- TFMPP (meta-CF₃) and m-CPP (meta-Cl) reduce locomotor activity in rats via 5-HT1B/1C receptors, with effects blocked by 5-HT antagonists .

- Hypothesis for 1-(4-Trifluoromethylphenyl)piperazine : Para-CF₃ substitution may enhance 5-HT1B/1C affinity or selectivity over meta-analogs, though empirical data are needed.

Dopaminergic Interactions :

- Therapeutic Potential: Antimigraine activity: Piperazines with bis-fluorophenylmethyl groups (e.g., lomerizine analogs) show calcium antagonism, suggesting structural modifications for cardiovascular or neurological applications .

Metabolic and Stability Considerations

Biological Activity

1-(4-Trifluoromethylphenyl)piperazine hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group on the aromatic ring, exhibits potential therapeutic effects and mechanisms of action that are relevant in various medical contexts.

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 294210-80-3

- Molecular Formula: C11H12F3N2·HCl

- Molecular Weight: 268.68 g/mol

The trifluoromethyl group is known to enhance lipophilicity and receptor binding affinity, which may contribute to the compound's biological efficacy.

This compound primarily acts as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its mechanism includes:

- Serotonin Receptor Modulation: The compound has been shown to interact with various serotonin receptor subtypes, influencing mood and anxiety pathways.

- Dopamine Receptor Interaction: It may also affect dopaminergic signaling, which is crucial in conditions such as schizophrenia and Parkinson's disease.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent. Notably, it induced apoptosis through pathways involving caspase activation, suggesting a mechanism that warrants further investigation for clinical applications .

| Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Tamoxifen | 10.38 |

| HCT-116 | 5.13 | Doxorubicin | 1.0 |

Neuroprotective Effects

Studies have indicated that derivatives of 1-(4-Trifluoromethylphenyl)piperazine may exhibit neuroprotective effects. These effects are attributed to:

- Reduction of Oxidative Stress: The compound has been shown to mitigate oxidative damage in neuronal cells.

- Neurotransmitter Regulation: It modulates neurotransmitter levels, potentially improving cognitive functions and offering protective benefits against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antidepressant Activity : A study demonstrated that administration of the compound in animal models resulted in significant antidepressant-like effects, suggesting its utility in treating mood disorders .

- Cognitive Enhancement : Research indicated improvements in memory and learning tasks among subjects treated with this piperazine derivative, supporting its potential for use in cognitive dysfunctions .

- Safety Profile : Toxicological assessments have shown that while effective at therapeutic doses, higher concentrations can lead to adverse effects, necessitating careful dose management in potential clinical applications .

Q & A

What are the optimized synthetic routes for 1-(4-Trifluoromethylphenyl)piperazine hydrochloride, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound typically involves cyclo-condensation reactions. For example, halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochlorides) can react with aryl amines under aqueous conditions without catalysts to form piperazine derivatives. Key parameters include temperature (80–100°C), solvent choice (e.g., water or acetonitrile), and stoichiometric ratios of reagents like diethanolamine and aryl halides. Yields are highly sensitive to the purity of starting materials and the absence of competing side reactions, such as oxidation or unintended substitutions .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for structural confirmation. For example, NMR can resolve piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–7.8 ppm), while IR identifies N–H stretches (~3300 cm) and C–F vibrations (~1100 cm). High-Performance Liquid Chromatography (HPLC) with reversed-phase columns (C18) and micellar mobile phases (e.g., sodium dodecyl sulfate) effectively separate the compound from degradation products. Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H] at m/z 265.1) .

How can researchers differentiate positional isomers of trifluoromethylphenyl-substituted piperazines using advanced analytical methods?

Advanced Research Question

Raman microspectroscopy coupled with multivariate analysis is highly effective. For example, 1-(3-Trifluoromethylphenyl)piperazine and 1-(4-Trifluoromethylphenyl)piperazine isomers exhibit distinct Raman shifts due to trifluoromethyl group orientation. Optimal parameters include 20 mW laser power and 128–256 scans to enhance spectral resolution. Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) of spectral data achieve >99% separation between isomers by analyzing peak positions (e.g., 1600–1650 cm for aromatic vibrations) and intensities .

What are the primary degradation pathways of this compound under accelerated stability conditions?

Advanced Research Question

Degradation studies using forced conditions (e.g., 40°C/75% relative humidity) reveal hydrolysis of the piperazine ring and trifluoromethyl group oxidation as major pathways. Liquid chromatography with microemulsion mobile phases (e.g., n-butanol/sodium cholate) can separate degradation products like 4-trifluoromethylphenol and piperazine N-oxide derivatives. Stability is pH-dependent, with acidic conditions (pH 3–5) favoring compound integrity, while alkaline conditions (pH >8) accelerate degradation .

How does this compound interact with serotonin and dopamine receptors in vitro?

Advanced Research Question

Functional assays (e.g., radioligand binding and cAMP accumulation) demonstrate that the compound acts as a partial agonist at serotonin 5-HT receptors (IC ~50 nM) and a weak antagonist at dopamine D receptors (IC ~1 µM). Receptor selectivity is influenced by the trifluoromethyl group’s electron-withdrawing effects, which enhance binding affinity compared to non-fluorinated analogs. Dose-response curves should be validated using HEK293 cells transfected with human receptor subtypes .

What analytical standards and storage conditions are recommended for ensuring compound integrity in long-term studies?

Basic Research Question

Certified reference materials (≥98% purity) with batch-specific Certificates of Analysis (CoA) are critical. Storage at -20°C in amber vials under inert gas (e.g., argon) minimizes hydrolysis and photodegradation. Purity should be re-evaluated every 6–12 months using HPLC-UV (λ = 239–288 nm). Impurity profiling (e.g., residual solvents or byproducts) requires GC-MS or LC-MS/MS .

How can researchers resolve contradictions in spectral data obtained from different analytical platforms?

Advanced Research Question

Discrepancies in NMR or Raman data often arise from instrumental variability (e.g., laser power or solvent effects). A standardized protocol includes:

- Calibrating instruments with certified reference standards.

- Repeating analyses under identical conditions (e.g., 25°C, dry N purge).

- Cross-validating with orthogonal methods (e.g., X-ray crystallography for structural confirmation).

For Raman spectra, multivariate statistics (PCA/LDA) can objectively differentiate artifacts from true spectral features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.